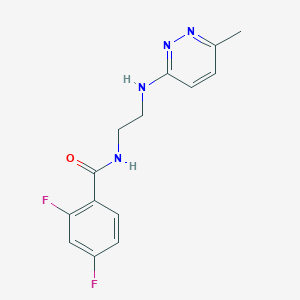

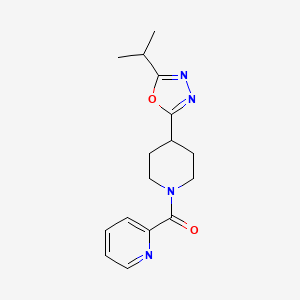

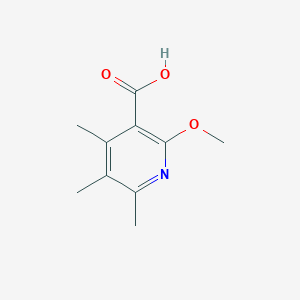

![molecular formula C11H18N4O2S B2383461 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide CAS No. 1788532-94-4](/img/structure/B2383461.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide” is a compound that contains the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a potential non-classical isostere of indole and a precursor of push–pull dyes . It has been used in the synthesis of an isostere of the indolyl drug pruvanserin .

Synthesis Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This method was used in the synthesis of an isostere of the indolyl drug pruvanserin .Molecular Structure Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold is a condensed five-membered N-heterocycle . It has diverse and very useful bioactivities, which have attracted much attention .Chemical Reactions Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . In addition, a fragmentation of the pyrazole ring gives access to push–pull dyes with a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core .Aplicaciones Científicas De Investigación

Organocatalysis Applications

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide and related imidazole-based compounds have been explored for their organocatalytic properties. For example, an imidazole-based zwitterionic-salt, 4-(3-methylimidazolium)butane sulfonate, was found efficient as an organocatalyst in aziridine ring-opening regioselectively by various nucleophiles. This highlights the potential of imidazole derivatives, including N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide, in facilitating chemical reactions under environmentally friendly conditions (Ghosal et al., 2016).

Synthesis of Heterocyclic Compounds

Research into imidazole-based compounds also extends to the synthesis of novel heterocyclic compounds. For instance, imidazolium salts have been used in the one-pot synthesis of substituted imidazoles, which are important in various chemical and pharmaceutical applications. This illustrates the role of compounds like N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide in the creation of new chemical entities with potential therapeutic applications (Rahman et al., 2012).

Antimicrobial Activity

Another significant area of research is the exploration of antimicrobial properties of imidazole derivatives. Studies have focused on synthesizing new heterocyclic compounds containing sulfonamido moieties, with some showing promising antibacterial activities. This suggests that derivatives like N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide could be valuable in developing new antimicrobial agents (Azab et al., 2013).

Dual Solvent-Catalyst Systems

Imidazole-based compounds are also being investigated for their dual solvent-catalyst properties. For example, 4-Imidazol-1-yl-butane-1-sulfonic acid has shown to act as both a solvent and a catalyst in various chemical reactions, demonstrating the versatility of imidazole derivatives in facilitating efficient and environmentally friendly chemical processes (Khaligh et al., 2019).

Ionic Liquid Applications

Imidazole-based compounds, including N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide, are also explored in the context of ionic liquids. These substances offer a wide range of applications, from catalysis to energy storage, due to their unique properties such as low volatility and high thermal stability. The research in this area opens up new possibilities for the use of imidazole derivatives in advanced technological applications (Ohno et al., 2003).

Propiedades

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)butane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-2-3-10-18(16,17)13-6-7-14-8-9-15-11(14)4-5-12-15/h4-5,8-9,13H,2-3,6-7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABXTKLREVGSBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCCN1C=CN2C1=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

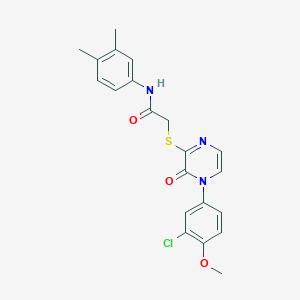

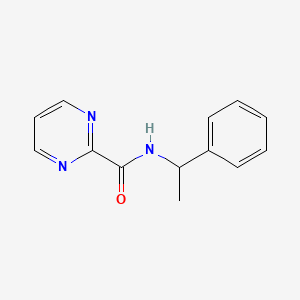

![2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2383382.png)

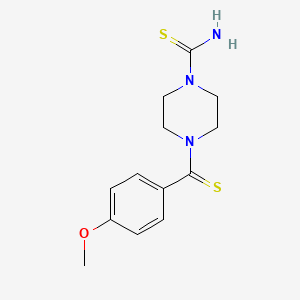

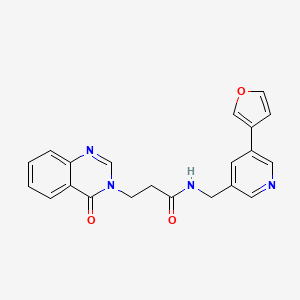

![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2383383.png)

![Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2383392.png)

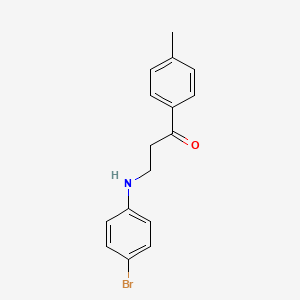

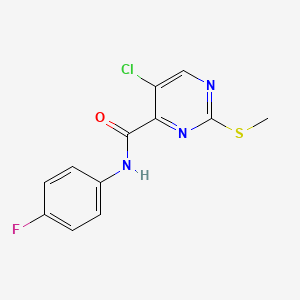

![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)